Prazitone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La prazitona se sintetiza a través de un proceso de varios pasos que implica la reacción de piperidina con ácido fenilacético, seguida de ciclación con urea para formar el anillo de barbitúrico. Las condiciones de reacción suelen implicar calentamiento y el uso de disolventes como etanol o metanol .

Métodos de producción industrial

La producción industrial de prazitona sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactores de alta presión y sistemas de flujo continuo para garantizar la calidad y el rendimiento consistentes del producto. El producto final se purifica mediante técnicas de cristalización y filtración .

Análisis De Reacciones Químicas

Tipos de reacciones

La prazitona experimenta varias reacciones químicas, incluyendo:

Oxidación: La prazitona se puede oxidar para formar los correspondientes N-óxidos.

Reducción: Las reacciones de reducción pueden convertir la prazitona en sus aminas correspondientes.

Sustitución: La prazitona puede sufrir reacciones de sustitución nucleófila, particularmente en el anillo de piperidina.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio y borohidruro de sodio.

Sustitución: Los nucleófilos como los haluros de alquilo y las aminas se utilizan comúnmente en reacciones de sustitución.

Principales productos formados

Oxidación: N-óxidos de prazitona.

Reducción: Aminas derivadas de prazitona.

Sustitución: Varios derivados sustituidos de prazitona.

Aplicaciones Científicas De Investigación

Química: Se utiliza como compuesto de referencia en el estudio de derivados de barbitúricos.

Biología: Investigado por sus efectos en los sistemas de neurotransmisores y su posible uso en el tratamiento de la ansiedad y la depresión.

Medicina: Explorado como un ansiolítico y antidepresivo no sedante, particularmente en el tratamiento de la depresión asociada a la enfermedad de Parkinson.

Industria: Utilizado en el desarrollo de nuevas formulaciones farmacéuticas y como estándar en química analítica

Mecanismo De Acción

La prazitona ejerce sus efectos modulando los sistemas de neurotransmisores en el cerebro. Actúa principalmente sobre los receptores del ácido gamma-aminobutírico (GABA), mejorando los efectos inhibitorios del GABA. Esto conduce a una reducción de la excitabilidad neuronal y produce efectos ansiolíticos y antidepresivos. La prazitona también afecta las vías de la serotonina y la dopamina, contribuyendo a su perfil terapéutico general .

Comparación Con Compuestos Similares

Compuestos similares

Fenobarbital: Un barbitúrico con propiedades sedantes y anticonvulsivas.

Pentobarbital: Otro barbitúrico utilizado principalmente por sus efectos sedantes.

Seconal: Un barbitúrico con propiedades hipnóticas.

Singularidad de la prazitona

A diferencia de otros barbitúricos, la prazitona es única en el sentido de que no produce efectos sedantes significativos. Esto la hace particularmente útil como un ansiolítico y antidepresivo no sedante. Su capacidad para modular múltiples sistemas de neurotransmisores también la diferencia de otros barbitúricos, que suelen tener un mecanismo de acción más limitado .

Propiedades

Número CAS |

2409-26-9 |

|---|---|

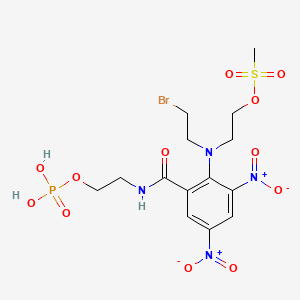

Fórmula molecular |

C16H19N3O3 |

Peso molecular |

301.34 g/mol |

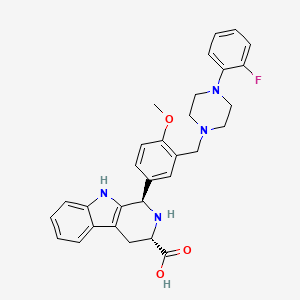

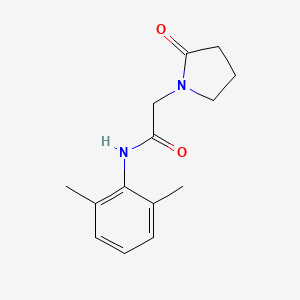

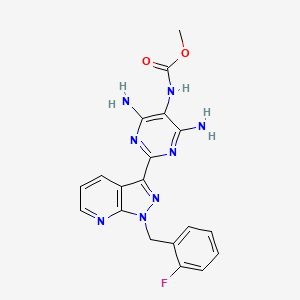

Nombre IUPAC |

5-phenyl-5-(piperidin-2-ylmethyl)-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C16H19N3O3/c20-13-16(11-6-2-1-3-7-11,14(21)19-15(22)18-13)10-12-8-4-5-9-17-12/h1-3,6-7,12,17H,4-5,8-10H2,(H2,18,19,20,21,22) |

Clave InChI |

UGZAKKMLMJITLL-UHFFFAOYSA-N |

SMILES |

C1CCNC(C1)CC2(C(=O)NC(=O)NC2=O)C3=CC=CC=C3 |

SMILES canónico |

C1CCNC(C1)CC2(C(=O)NC(=O)NC2=O)C3=CC=CC=C3 |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Prazitone; AGN 511; AGN-511; AGN511 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.